molecular formula C16H14N2S B7725956 3-(4-(p-Tolyl)thiazol-2-yl)aniline

3-(4-(p-Tolyl)thiazol-2-yl)aniline

Cat. No.: B7725956
M. Wt: 266.4 g/mol
InChI Key: WJNAAOJYMHETMJ-UHFFFAOYSA-N
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Description

3-(4-(p-Tolyl)thiazol-2-yl)aniline is a chemical compound that features a thiazole ring substituted with a p-tolyl group and an aniline moiety The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is known for its aromatic properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(p-Tolyl)thiazol-2-yl)aniline typically involves the formation of the thiazole ring followed by the introduction of the p-tolyl and aniline groups. One common method involves the reaction of p-tolylthiourea with α-bromoacetophenone under basic conditions to form the thiazole ring. This intermediate is then reacted with aniline to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of microwave irradiation and other advanced techniques can also be employed to accelerate the reaction rates and improve the overall production process .

Chemical Reactions Analysis

Types of Reactions: 3-(4-(p-Tolyl)thiazol-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

Scientific Research Applications

3-(4-(p-Tolyl)thiazol-2-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(p-Tolyl)thiazol-2-yl)aniline involves its interaction with various molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression by binding to their active sites. The compound’s ability to donate and accept electrons also plays a role in its biological activity, affecting cellular redox states and signaling pathways .

Comparison with Similar Compounds

    2-Aminothiazole: Another thiazole derivative with similar biological activities but different substitution patterns.

    Benzothiazole: Contains a fused benzene and thiazole ring, used in various industrial applications.

    Thiazolidine: A saturated analog of thiazole, used in medicinal chemistry.

Uniqueness: 3-(4-(p-Tolyl)thiazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both p-tolyl and aniline groups enhances its reactivity and potential for diverse applications compared to other thiazole derivatives .

Properties

IUPAC Name

3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-11-5-7-12(8-6-11)15-10-19-16(18-15)13-3-2-4-14(17)9-13/h2-10H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNAAOJYMHETMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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